molecular formula C20H24N4O5S B2450281 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-83-0

4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide

Cat. No. B2450281
CAS RN: 887196-83-0
M. Wt: 432.5
InChI Key: ALMWASWXOZXQFC-UHFFFAOYSA-N
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Description

4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide, also known as MNTP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Bioreductive Prodrug Development

4-Nitrobenzyl carbamates, including compounds related to 4-methyl-N-(4-nitrobenzyl)-N-tosylpiperazine-1-carboxamide, are studied for their role as triggers in bioreductive drugs. These compounds can be efficiently reduced to hydroxylamines by certain enzymes, leading to the release of toxic amine-based toxins, making them potential candidates for targeted cancer therapy (Hay et al., 1999).

Ring Opening in Carbapenem-derived Esters

The compound has been involved in studies related to the ring opening in carbapenem-derived p-nitrobenzyl esters. These reactions are significant in the synthesis of various pharmaceutical compounds, showing the versatility of this compound in synthetic chemistry (Valiullina et al., 2020).

Synthesis of Key Intermediates in Pharmaceutical Compounds

This chemical has been studied for its role in the synthesis of key intermediates in various pharmaceutical compounds. For instance, its derivatives have been used in the improved synthetic process of compounds like sildenafil citrate (Hai, 2001).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Compounds similar to this compound have been synthesized for potential use in gene-directed enzyme prodrug therapy (GDEPT), demonstrating its potential in targeted cancer treatment (Asche & Kucklaender, 2006).

Photodegradable and Thermally Stable Polymers

Research has also explored the use of nitrobenzyl derivatives in the creation of photodegradable and thermally stable polymers, which are applicable in microelectronics and other industrial applications (Mathew et al., 1993).

Organic Synthesis Intermediates

The compound and its related derivatives are important intermediates in organic synthesis, widely used in medicine, pesticide, and chemical fields. Their synthesis and applications highlight their versatility and industrial significance (Wang Ling-ya, 2015).

Development of PARP Inhibitors

Studies have been conducted on derivatives of this compound for the development of PARP inhibitors with antioxidant activity. These inhibitors are significant in the treatment of diseases related to reactive oxygen and nitrogen species (Kálai et al., 2009).

Photolytic Rearrangement Studies

The compound's derivatives have been used in photolytic rearrangement studies, contributing to the understanding of chemical reactions under specific conditions, which is crucial in the development of new pharmaceuticals and chemicals (Wilkins et al., 1987).

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-16-3-9-19(10-4-16)30(28,29)23(20(25)22-13-11-21(2)12-14-22)15-17-5-7-18(8-6-17)24(26)27/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMWASWXOZXQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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